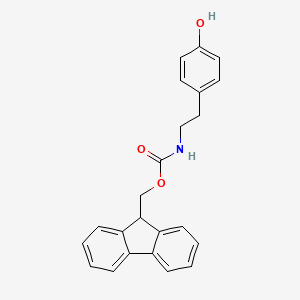

N-Fmoc-4-hydroxybenzeneethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-17-11-9-16(10-12-17)13-14-24-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBOVEWAQAWKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Fluorenylmethoxycarbonyl Fmoc Chemistry in Synthetic Organic Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides. bldpharm.com Its primary function is to temporarily block the reactive amino group of a molecule, thereby preventing unwanted side reactions during a chemical transformation. The Fmoc group is renowned for its base-labile nature, meaning it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. bldpharm.com This characteristic is highly advantageous as it allows for the deprotection of the amino group without compromising other sensitive functionalities within the molecule.

The introduction of the Fmoc group, usually accomplished by reacting the amine with Fmoc-chloride or Fmoc-succinimide, is a robust and efficient process. The stability of the Fmoc group under acidic and neutral conditions provides chemists with a high degree of control and flexibility in multi-step synthetic sequences. This strategy, known as Fmoc chemistry, has revolutionized solid-phase peptide synthesis (SPPS), enabling the routine and automated production of complex peptides and proteins that are crucial for both biological research and therapeutic applications. bldpharm.com

The Significance of Phenethylamine Derivatives As Core Molecular Scaffolds

Phenethylamine (B48288) and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. This structural motif, consisting of a phenyl ring attached to an ethylamine (B1201723) side chain, is a fundamental component of numerous biologically active compounds, including neurotransmitters, hormones, and a wide array of pharmaceuticals. molbase.com The endogenous catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine, all feature the phenethylamine core and play critical roles in physiological processes.

The versatility of the phenethylamine structure allows for extensive chemical modification at various positions on the phenyl ring, the ethyl side chain, and the amino group. molbase.com These modifications can profoundly influence the compound's pharmacological properties, leading to a diverse range of therapeutic agents targeting the central nervous system, including stimulants, hallucinogens, antidepressants, and appetite suppressants. molbase.com The inherent bioactivity of the phenethylamine core makes its derivatives, such as 4-hydroxybenzeneethanamine (tyramine), valuable starting materials for the development of novel drugs.

Research Trajectories and Academic Relevance of N Fmoc 4 Hydroxybenzeneethanamine

Development of Efficient Synthetic Pathways to this compound

The core of synthesizing this compound lies in the chemoselective protection of the primary amino group of tyramine (4-hydroxybenzeneethanamine). The efficiency of this process is paramount for its utility in further synthetic applications.

Optimization of Fmoc Protection Protocols for Amine Functionalities

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto the amine functionality of tyramine is a well-established yet optimizable reaction. The most common method involves the reaction of tyramine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the acid generated.

Optimization of this protocol involves the careful selection of the Fmoc reagent, solvent, base, and reaction temperature to maximize yield and purity while minimizing side reactions. For instance, the use of Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced tendency to form di-Fmoc byproducts.

Aqueous media have been explored as an environmentally benign alternative to organic solvents for the Fmoc protection of amines. researchgate.net This approach can be highly efficient and chemoselective, avoiding the need for protecting the phenolic hydroxyl group of tyramine. researchgate.net In some cases, a silylation step, treating the amino acid with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) prior to the addition of the Fmoc reagent, can be employed, particularly in anhydrous conditions to improve solubility and yield. google.com

The choice of base is also critical. While strong bases can be used, weaker bases like sodium bicarbonate or triethylamine (B128534) are often sufficient and can help to avoid potential side reactions. The reaction temperature is typically kept at or below room temperature to ensure the stability of the Fmoc group.

| Parameter | Conditions/Reagents | Considerations | Reference(s) |

| Fmoc Reagent | Fmoc-Cl, Fmoc-OSu | Fmoc-OSu is generally more stable and leads to fewer side products. | researchgate.net |

| Solvent | Dichloromethane (B109758) (DCM), Dioxane, Tetrahydrofuran (THF), Aqueous media | Aqueous media offers a "green" and chemoselective option. | researchgate.net |

| Base | Sodium Bicarbonate, Triethylamine (TEA), Diisopropylethylamine (DIEA) | Weaker bases are often preferred to minimize side reactions. | organic-chemistry.org |

| Additives | Silylating agents (e.g., MTSFA) | Can improve solubility and yield, especially in anhydrous conditions. | google.com |

Formation and Functionalization of the Benzeneethanamine Moiety

The synthesis of structural analogues of this compound often requires the initial synthesis of a modified tyramine backbone. This can involve substitutions on the phenyl ring or the ethylamine (B1201723) side chain.

For example, substituted cinnamoyl-tyramine derivatives can be synthesized by the coupling of a substituted cinnamic acid with tyramine, followed by further modifications. sci-hub.cat The synthesis of methoxy-substituted tyramine derivatives has also been reported, where the phenolic hydroxyl group of tyramine is alkylated. mdpi.comnih.gov

The synthesis of the core phenethylamine structure can be achieved through various methods, including the reduction of nitrostyrenes or the Ritter reaction from a suitable alcohol. orgsyn.org For instance, α,α-dimethyl-β-phenethylamine can be prepared from α,α-dimethyl-β-phenethyl alcohol. orgsyn.org More advanced methods, such as Ni/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides, provide a modular approach to a wide range of β-phenethylamine scaffolds. nih.govacs.org

Solid-Phase Synthesis Adaptations for Fmoc-Protected Aromatic Amines

This compound is frequently utilized in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov In this technique, the Fmoc-protected amino acid is attached to a solid support (resin), and the peptide chain is elongated in a stepwise manner. nih.gov The Fmoc group is removed at each step with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govspringernature.com

The standard protocol for coupling an Fmoc-protected amino acid, such as Fmoc-tyramine, to a resin-bound peptide involves the activation of the carboxylic acid group of the incoming amino acid. This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

The "tea bag" strategy allows for the parallel synthesis of a large number of peptides, where resins are contained in porous polypropylene (B1209903) bags, and common steps like washing and Fmoc deprotection are performed simultaneously. nih.gov

Solution-Phase Synthesis Protocols for this compound Derivatives

While solid-phase synthesis is dominant for long peptides, solution-phase synthesis remains a valuable tool, particularly for the synthesis of shorter peptides or complex derivatives of this compound. mdpi.com Solution-phase synthesis allows for easier purification of intermediates and can be more readily scaled up for the production of a specific compound.

The synthesis of derivatives, such as those with a modified C-terminus, can be achieved. For example, peptide C-terminal thioesters can be prepared in solution by coupling the free C-terminus of a protected peptide with an amino thioester. researchgate.net The development of efficient coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) has enabled rapid and efficient peptide bond formation in solution with minimal epimerization. mdpi.com

Advanced Techniques for Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound, where a stereocenter is introduced on the ethylamine side chain, is of significant interest for creating molecules with specific biological activities. Several advanced techniques have been developed for the stereoselective synthesis of such compounds.

One approach involves the use of chiral auxiliaries. For instance, chiral N-Fmoc-β-amino alkyl isonitriles have been synthesized from amino acids and used in cycloaddition reactions to generate chiral tetrazoles. researchgate.net

Asymmetric catalysis offers a more direct and atom-economical route to chiral amines. Iridium-catalyzed asymmetric reductive amination using bulky and tunable phosphoramidite (B1245037) ligands has been shown to be effective for the synthesis of chiral β-arylamines with high enantiomeric control. nih.gov Similarly, chiral phosphoric acids can catalyze the enantioselective reductive amination of ketones to produce chiral β-aryl amines. researchgate.net Palladium-catalyzed enantioselective α-C–H arylation of amines using chiral phosphoric acid ligands is another powerful method for creating α-arylated chiral amines. nih.gov

Process Optimization and Scale-Up Considerations for Research and Industrial Applications

The transition from laboratory-scale synthesis to larger-scale research or industrial production of this compound and its derivatives presents several challenges. Process optimization is crucial to ensure efficiency, cost-effectiveness, and safety.

One of the challenges in scaling up Fmoc-protection reactions can be the formation of gels, which can hinder stirring and pH control. google.com A strategy to overcome this is the use of a silylation pre-step, which can improve the homogeneity of the reaction mixture. google.com

The choice of reagents and purification methods also becomes critical at a larger scale. The use of less hazardous and more environmentally friendly solvents and reagents is a key consideration in green chemistry. researchgate.net Purification techniques such as crystallization are often preferred over chromatography for large-scale production due to lower cost and solvent consumption. nih.gov

Continuous flow synthesis has emerged as a powerful tool for the scale-up of chemical processes. nih.gov This technique allows for better control over reaction parameters, improved safety, and can facilitate the production of gram-scale quantities of target compounds. nih.gov For solid-phase synthesis, the development of automated synthesizers and optimized protocols has significantly improved the efficiency and throughput of peptide production. nih.gov

Selective Functionalization at the Hydroxyl Moiety

The phenolic hydroxyl group of this compound is a prime site for introducing molecular diversity. Its nucleophilic nature allows for various reactions, enabling the synthesis of a broad spectrum of derivatives.

Esterification and Etherification Reactions for Diverse Molecular Architectures

Esterification and etherification of the hydroxyl group are fundamental strategies to create diverse molecular architectures. These reactions can be tailored to introduce a variety of functional groups, altering the compound's physical and chemical properties.

Esterification: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. The choice of acylating agent determines the nature of the ester group introduced. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester, while reaction with a long-chain fatty acid chloride would result in a lipophilic derivative.

| Acylating Agent | Base | Product |

| Acetyl Chloride | Pyridine | N-Fmoc-4-acetoxybenzeneethanamine |

| Benzoyl Chloride | Triethylamine | N-Fmoc-4-benzoyloxybenzeneethanamine |

| Stearoyl Chloride | DMAP | N-Fmoc-4-stearoyloxybenzeneethanamine |

Etherification: The synthesis of ethers from this compound can be accomplished through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide range of alkyl and aryl groups.

| Alkylating Agent | Base | Product |

| Methyl Iodide | Sodium Hydride | N-Fmoc-4-methoxybenzeneethanamine |

| Benzyl Bromide | Potassium Carbonate | N-Fmoc-4-(benzyloxy)benzeneethanamine |

| Propargyl Bromide | Sodium Hydride | N-Fmoc-4-(propargyloxy)benzeneethanamine |

Introduction of Reporter Groups and Bioconjugation Handles

The hydroxyl group serves as a convenient attachment point for reporter groups, such as fluorescent dyes, and for bioconjugation handles, which facilitate the linking of the molecule to biomolecules like proteins or peptides.

Fluorescent Labeling: Fluorescently labeled this compound derivatives are valuable tools in biological research for tracking and imaging purposes. A common strategy involves reacting the hydroxyl group with an activated fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester of a cyanine (B1664457) dye. For example, labeling with sulfo-Cyanine3 NHS ester can be achieved in the presence of a base like triethylamine in a suitable solvent like dimethylformamide (DMF). lumiprobe.com

Bioconjugation Handles: Small molecules that can be used to attach the tyramine moiety to other molecules are known as bioconjugation handles. For instance, the introduction of a terminal alkyne via etherification with propargyl bromide provides a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation to azide-modified biomolecules.

Transformations Following Fmoc Protecting Group Removal

The Fmoc group is a base-labile protecting group, and its selective removal unveils the primary amine, opening up a new set of possible chemical transformations.

Protocols for Selective Deprotection of the Fmoc Group

The removal of the Fmoc group is a critical step and is typically achieved by treatment with a secondary amine base in an organic solvent. nih.gov The most common reagent is a solution of 20% piperidine in DMF. springernature.com The reaction proceeds via a β-elimination mechanism.

However, piperidine can sometimes lead to side reactions. scholaris.ca Alternative, milder bases and conditions have been developed to circumvent these issues. These include using piperazine, 4-methylpiperidine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in various solvent systems. nih.govnih.gov The choice of deprotection agent can be crucial, especially when other base-sensitive functional groups are present in the molecule.

| Deprotection Reagent | Solvent | Typical Conditions |

| Piperidine | DMF | 20% (v/v), room temperature, 10-20 min springernature.com |

| Piperazine | DMF | 5% (w/v) with 2% DBU, room temperature nih.gov |

| 4-Methylpiperidine | DMF | 20% (v/v), room temperature nih.gov |

| DBU | DMF | 2% (v/v), room temperature nih.gov |

Subsequent Amine Reactivity and Formation of Novel Amides and Conjugates

Once the Fmoc group is removed, the resulting primary amine is a potent nucleophile and can readily participate in a variety of reactions, most notably the formation of amides.

Amide Bond Formation: The deprotected amine can be coupled with a wide range of carboxylic acids to form novel amides. This reaction is typically facilitated by standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). nih.gov This methodology is central to the synthesis of various peptide and non-peptide conjugates. For example, coupling with hydroxycinnamic acids can produce N-hydroxycinnamoyl tyramines, a class of compounds with interesting biological activities. nih.gov

Synthesis of Conjugates: The reactivity of the deprotected amine allows for the conjugation of the tyramine scaffold to other molecules of interest. This includes the synthesis of peptide amides, where the tyramine derivative is incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS) techniques. nih.gov

Aromatic Ring Modifications and Cross-Coupling Chemistry

While the hydroxyl and amine groups are the most commonly functionalized sites, the aromatic ring of this compound can also be modified to create more complex structures.

Recent research has demonstrated the synthesis of nitrogen-containing fused-polycyclic compounds starting from tyramine derivatives. rsc.org This involves an intramolecular ipso-Friedel–Crafts allenylation, which dearomatizes the phenol (B47542) ring and initiates a cascade of cyclization reactions. rsc.org Such strategies allow for the rapid construction of complex heterocyclic scaffolds.

Furthermore, the principles of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be conceptually applied to modify the aromatic ring. rsc.org Although direct examples with this compound are not prevalent in the literature, the introduction of a halide (e.g., iodide or bromide) onto the aromatic ring would provide a handle for such cross-coupling reactions, enabling the formation of C-N, C-O, and C-C bonds.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. This activation, coupled with the directing effect of the substituents, dictates the position of incoming electrophiles. The hydroxyl group is a powerful ortho, para-director, meaning it preferentially directs electrophiles to the positions adjacent and opposite to it on the aromatic ring. The ethylamine side chain is a weak deactivator and also an ortho, para-director. However, the directing effect of the hydroxyl group is overwhelmingly dominant.

The Fmoc-protecting group on the amine is crucial for the successful execution of many EAS reactions. While a free amine would be protonated or would react with the Lewis acid catalysts often employed in these reactions, the amide linkage of the Fmoc group is significantly less basic and more stable, allowing for a broader range of reaction conditions to be explored. wvu.edu

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be envisioned on the this compound scaffold. The regiochemical outcome of these reactions is primarily controlled by the hydroxyl group, leading to substitution at the positions ortho to it.

| Reaction | Reagents | Major Product(s) | Reference |

| Iodination | I₂, NaI, NaOH | N-Fmoc-3-iodo-4-hydroxybenzeneethanamine | researchgate.net |

| Bromination | Br₂, FeBr₃ | N-Fmoc-3-bromo-4-hydroxybenzeneethanamine | wvu.edu |

| Nitration | HNO₃, H₂SO₄ | N-Fmoc-3-nitro-4-hydroxybenzeneethanamine | wvu.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-Fmoc-3-acyl-4-hydroxybenzeneethanamine | khanacademy.org, masterorganicchemistry.com |

Metal-Catalyzed Coupling Reactions for Extended Conjugation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with extended π-systems. For this compound, these reactions typically require prior functionalization of the aromatic ring with a halide, most commonly iodine or bromine, via electrophilic aromatic substitution as described in the previous section. The resulting aryl halide can then participate in a variety of coupling reactions.

The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy. nih.gov, wikipedia.org The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst, while the Sonogashira reaction couples a terminal alkyne with an organohalide using a palladium catalyst and a copper co-catalyst. wikipedia.org, organic-chemistry.org The use of Fmoc-protected amino acids in Suzuki-Miyaura couplings has been successfully demonstrated, indicating the compatibility of the this compound scaffold with these reaction conditions. nih.gov

These reactions are instrumental in creating derivatives with extended conjugation, which are of interest in materials science and as fluorescent probes. The general scheme involves the initial ortho-halogenation of this compound, followed by the cross-coupling reaction.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative | nih.gov, nih.gov |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Arylalkyne derivative | wikipedia.org, organic-chemistry.org, libretexts.org |

| Heck | Alkene | Pd(OAc)₂, base | Arylalkene derivative | General Heck Reaction Principles |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl-substituted derivative | General Stille Reaction Principles |

Regioselectivity and Chemoselectivity Control in Complex Synthetic Schemes

The successful synthesis of complex derivatives of this compound relies on the precise control of regioselectivity and chemoselectivity.

Regioselectivity in electrophilic aromatic substitution is overwhelmingly governed by the powerful ortho, para-directing hydroxyl group. researchgate.net This strong directing effect typically leads to substitution at the 3-position (ortho to the hydroxyl group). In cases where both ortho positions are available, a mixture of products may be obtained, although steric hindrance from the ethylamine side chain may favor substitution at the less hindered position.

Chemoselectivity is a more nuanced consideration, given the multiple reactive sites in the molecule: the phenolic hydroxyl group, the aromatic ring, and the protected amine. The Fmoc group plays a critical role in controlling chemoselectivity. By rendering the amine nitrogen non-nucleophilic and stable to many reagents, it allows for selective reactions at other sites.

Key chemoselective strategies include:

Protection of the Phenolic Hydroxyl: The hydroxyl group can be protected as an ether (e.g., methyl, benzyl) or a silyl (B83357) ether to prevent its reaction under certain conditions, thereby directing reactions to other parts of the molecule.

Selective O-Alkylation vs. C-Alkylation: Under basic conditions, the phenolic hydroxyl can be deprotonated to form a phenoxide, which can undergo O-alkylation. Careful choice of reaction conditions is necessary to avoid competing C-alkylation on the activated aromatic ring.

Reaction at the Aromatic Ring: With the amine protected and the hydroxyl group either protected or its reactivity accounted for, electrophilic substitution or metal-catalyzed coupling can be selectively performed on the aromatic ring.

Stability of the Fmoc Group: The Fmoc group is stable to the conditions of many electrophilic aromatic substitution and palladium-catalyzed coupling reactions but can be readily removed with a base such as piperidine, allowing for subsequent modification of the amine.

The strategic application of protecting groups and the careful selection of reaction conditions are therefore essential for navigating the complex reactivity of this compound and achieving the desired synthetic targets.

Applications in Peptide and Peptidomimetic Chemistry

Utility as a Non-Standard Amino Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and automated synthesis of peptides. nih.govmdpi.com The Fmoc/tBu strategy is one of the most widely used methods in SPPS, relying on the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. chempep.comnih.gov N-Fmoc-4-hydroxybenzeneethanamine can be readily incorporated into peptide sequences using standard Fmoc-SPPS protocols. uci.edu

The incorporation of non-standard amino acids like this compound allows for the introduction of novel chemical functionalities and structural diversity into peptides, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic properties. google.comsigmaaldrich.com The synthesis of peptides containing other non-standard amino acids, such as 5-hydroxytryptophan (B29612) or oxidized tryptophan derivatives, has been successfully achieved using their corresponding Fmoc-protected building blocks, demonstrating the general applicability of this approach. researchgate.net

Table 1: Representative Coupling Protocol for this compound in SPPS

| Step | Reagent/Solvent | Time |

| 1. Resin Swelling | Dichloromethane (B109758) (DCM) | 30 min |

| 2. Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 2 x 10 min |

| 3. Washing | DMF, Isopropanol (IPA) | 5 x 1 min |

| 4. Coupling | This compound, HBTU, HOBt, DIPEA in DMF | 2 h |

| 5. Washing | DMF, IPA, DCM | 5 x 1 min |

This table represents a generalized protocol. Actual conditions may vary depending on the specific peptide sequence and resin used.

Incorporation into Modified Peptide Sequences for Conformational Studies

The introduction of non-standard amino acids can significantly influence the conformational preferences of a peptide chain. The 4-hydroxyphenylethylamine moiety of this compound can induce specific turns or extended structures, depending on its position within the peptide sequence and its interactions with neighboring amino acid residues.

While specific conformational studies on peptides containing 4-hydroxybenzeneethanamine are not extensively documented in the provided search results, the principles are well-established. For instance, studies on N-methylated cyclic dipeptides have shown how modifications to the peptide backbone can dictate specific conformations. nih.gov Similarly, the incorporation of bulky, aromatic side chains, such as the biphenyl (B1667301) group in a modified phenylalanine, has been shown to influence receptor binding and selectivity, likely through conformational effects. nih.gov It can be inferred that the rigid phenylethyl group of 4-hydroxybenzeneethanamine would likewise impose conformational constraints, which can be a valuable tool for designing peptides with predefined three-dimensional structures to enhance their interaction with biological targets.

Design and Synthesis of Peptidomimetic Structures Featuring the Phenethylamine (B48288) Scaffold

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The phenethylamine scaffold is a privileged structure in medicinal chemistry and can serve as a core element in the design of various peptidomimetics. researchgate.net this compound is an excellent starting material for the solid-phase synthesis of such peptidomimetics. researchgate.netnih.gov

By incorporating this building block, it is possible to create molecules that present key pharmacophoric features, such as the hydroxyl group and the aromatic ring, in a specific spatial arrangement to mimic the binding epitope of a natural peptide ligand. This approach has been successfully used to develop potent and selective ligands for various receptors. For example, analogues of opioid peptides have been synthesized where the natural tyrosine residue is replaced by a more complex phenylalanine derivative, leading to altered receptor selectivity and potency. nih.gov

Table 2: Examples of Peptidomimetic Scaffolds Accessible from Phenethylamine Derivatives

| Scaffold Type | Key Structural Feature | Potential Therapeutic Area |

| β-Turn Mimetics | Constrained cyclic or bicyclic structures | Various (e.g., GPCR modulation) |

| Amide Bond Isosteres | Replacement of the peptide bond with a more stable linkage | Protease inhibitors |

| Receptor Ligands | Presentation of key functional groups on a non-peptide backbone | CNS disorders, metabolic diseases |

Development of Linkers and Scaffolds for Peptide-Based Bioconjugates

The tyramine (B21549) moiety within this compound can be utilized in the development of linkers for bioconjugation. The phenolic hydroxyl group can be a site for further chemical modification, allowing for the attachment of other molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.

While the direct use of this compound as a linker is not explicitly detailed in the provided search results, the chemistry of tyramine itself is well-suited for such applications. For instance, the phenolic hydroxyl group can be derivatized to create a reactive handle for conjugation. This strategy is commonly employed to create antibody-drug conjugates (ADCs) or to pegylate proteins to improve their pharmacokinetic profiles. The Fmoc-protected amine allows for the incorporation of this linker into a peptide sequence via SPPS, offering a modular approach to the synthesis of complex bioconjugates.

Contributions to the Chemical Synthesis of Post-Translational Modification Analogues

Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The chemical synthesis of peptides containing PTMs or their stable analogues is a powerful tool to study their biological roles. nih.gov this compound can be used to synthesize analogues of certain PTMs.

For example, the 4-hydroxyphenyl group is structurally similar to the side chain of tyrosine. While tyrosine can be phosphorylated, sulfated, or nitrated, incorporating 4-hydroxybenzeneethanamine can create a non-phosphorylatable mimic. Furthermore, the synthesis of pseudopeptide analogues, where the peptide bond is replaced by a more stable linkage, is a common strategy to create PTM mimics with increased enzymatic stability. The synthesis of dynorphin (B1627789) A analogues with reduced peptide bonds using an Fmoc-based strategy highlights the feasibility of such approaches. nih.gov Although not directly involving this compound, this work demonstrates how Fmoc-protected building blocks can be used to introduce non-natural linkages. Similarly, a synthetic approach to argpyrimidine, a non-enzymatic PTM, as a building block for Fmoc-SPPS has been developed, further underscoring the potential of using modified building blocks to study PTMs. thieme-connect.de

Strategic Role in Medicinal Chemistry Research and Drug Discovery Programs

Precursor Synthesis for Novel Small Molecule Therapeutic Candidates

The primary role of N-Fmoc-4-hydroxybenzeneethanamine in medicinal chemistry is as a sophisticated precursor for the synthesis of novel therapeutic candidates. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality allows for its selective deprotection under mild basic conditions, enabling the sequential addition of various chemical moieties. This feature is particularly advantageous in multi-step syntheses where precise control over reactive sites is paramount.

The phenolic hydroxyl group offers a reactive handle for a variety of chemical transformations, including etherification, esterification, and the formation of biaryl ether linkages. These reactions are instrumental in constructing diverse molecular libraries. For instance, the hydroxyl group can be alkylated to introduce lipophilic side chains, potentially enhancing membrane permeability and oral bioavailability of the final compound. Alternatively, it can be used as an attachment point for other pharmacophoric elements, expanding the chemical space accessible from this starting material.

The synthesis of complex molecules often begins with a robust and versatile starting material. A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed to prepare preloaded diaminobenzoate resin, highlighting the utility of Fmoc-protected compounds in generating pure products in good yields without extensive purification. nih.gov This principle of efficient synthesis is directly applicable to the use of this compound as a foundational element in drug discovery programs.

Scaffold Development for Pharmacophore Elucidation and Lead Optimization

The inherent structure of this compound, comprising a phenylethylamine core, is a common motif in many biologically active compounds, including neurotransmitters and alkaloids. This makes it an ideal scaffold for the development of new pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity.

Medicinal chemists utilize this scaffold to systematically probe the binding pocket of a biological target, such as a receptor or an enzyme. By maintaining the core phenylethylamine structure and introducing a variety of substituents at the phenolic hydroxyl and the deprotected amine, researchers can elucidate the key interactions that govern molecular recognition.

For example, in a lead optimization campaign, the 4-hydroxyphenyl group can be modified to explore hydrogen bonding interactions within a target's active site. The ethylamine (B1201723) portion can be elaborated to position functional groups in specific orientations, thereby maximizing binding affinity and selectivity. The ultimate goal is to develop a lead compound with an optimal combination of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. This compound is an excellent starting point for systematic SAR investigations. The ability to independently modify two distinct points of the molecule—the amine and the hydroxyl group—allows for a thorough exploration of the chemical space around the core scaffold.

A typical SAR study involving derivatives of this compound might involve the synthesis of a library of analogs where the R1 group (on the oxygen) and the R2 group (on the nitrogen, after Fmoc deprotection) are varied. The biological activity of each analog is then assessed, and the results are used to build a predictive model of the pharmacophore. For instance, studies on aminocoumarin-type gyrase and topoisomerase IV inhibitors have demonstrated that modifications at different positions can significantly impact biological activity, emphasizing the importance of systematic structural variations. nih.gov Similarly, research on TRPV1 receptor antagonists has shown that halogenation and the introduction of bulky substituents can enhance antagonism. researchgate.net

| Derivative | R1 Substitution (at O) | R2 Substitution (at N) | Biological Activity (IC50, µM) |

| 1 | H | Acetyl | 10.5 |

| 2 | Methyl | Acetyl | 5.2 |

| 3 | Ethyl | Acetyl | 8.9 |

| 4 | H | Benzoyl | 2.1 |

| 5 | Methyl | Benzoyl | 1.5 |

This table presents hypothetical data for illustrative purposes.

The data from such studies can reveal crucial information about the size, lipophilicity, and electronic properties required for optimal interaction with the biological target. This knowledge guides the design of next-generation compounds with improved therapeutic profiles.

Application in Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.gov FBDD involves screening libraries of small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov Hits from these screens are then optimized and grown into more potent, drug-like molecules. nih.gov this compound and its derivatives are well-suited for FBDD campaigns. The core phenylethylamine structure can be considered a fragment that can be further elaborated.

Once a fragment hit is identified, the synthetic versatility of this compound allows for the rapid generation of a focused library of analogs to explore the surrounding chemical space. This process, known as fragment growing or linking, can efficiently lead to the development of potent and selective inhibitors.

Contributions to Chemical Biology and Molecular Probe Development

Design and Synthesis of Chemical Tools for Interrogating Biological Systems

The design and synthesis of sophisticated chemical tools are paramount for the detailed investigation of biological systems. N-Fmoc-4-hydroxybenzeneethanamine serves as a key starting material in this endeavor, primarily through its application in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the primary amine, which is stable to the acidic conditions often used to remove side-chain protecting groups. nih.govchempep.com This orthogonality is a cornerstone of modern SPPS, enabling the synthesis of custom peptides and other molecules designed to interact with specific biological targets. nih.govresearchgate.net

The synthesis of these tools often involves a series of steps:

Attachment to a Solid Support: The synthesis begins with the attachment of an amino acid or a linker to a solid resin.

Fmoc Deprotection: The Fmoc group on the N-terminus of the growing chain is removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). chempep.com

Coupling: The next Fmoc-protected amino acid, which can be a derivative of this compound, is activated and coupled to the newly exposed amine.

Iteration: These deprotection and coupling steps are repeated to build the desired molecular sequence.

Cleavage and Deprotection: Once the synthesis is complete, the molecule is cleaved from the resin, and all remaining protecting groups are removed.

This systematic approach allows for the incorporation of the 4-hydroxybenzeneethanamine moiety at specific positions within a peptide or small molecule, creating tools to probe biological systems with high precision. The phenolic hydroxyl group of the tyramine (B21549) structure can also be modified to introduce other functionalities.

| Synthesis Stage | Key Reagents/Conditions | Purpose |

| Fmoc Removal | 20% Piperidine in DMF | Deprotection of the N-terminal amine |

| Amino Acid Coupling | HBTU, HCTU, DIC | Activation and formation of the peptide bond |

| Final Cleavage | Trifluoroacetic acid (TFA) with scavengers | Cleavage from the resin and removal of side-chain protecting groups |

Development of Fluorescent, Affinity, and Bioorthogonal Probes

The tyramine scaffold, derived from this compound, is a versatile platform for the development of various molecular probes.

Fluorescent Probes: The 4-hydroxyphenethyl group can be readily derivatized to create fluorescent probes. For instance, tyramine can be labeled with fluorescent dyes like sulfo-Cyanine3 NHS ester to create probes for use in techniques such as tyramide signal amplification (TSA) in immunohistochemistry and in situ hybridization. lumiprobe.com The enzymatic generation of fluorescent copper nanoclusters in the presence of tyramine and tyramine oxidase also provides a method for its fluorescent detection. unizar.esnih.gov Furthermore, molecularly imprinted polymers (MIPs) combined with quantum dots have been used to create fluorescent sensors for the detection of tyramine. mdpi.com

Affinity Probes: The tyramine structure is recognized by various receptors, making it a suitable backbone for affinity-based probes. By immobilizing tyramine derivatives on a solid support, such as conjugating it to bovine serum albumin (BSA), these probes can be used to isolate and study binding partners from complex biological mixtures. creative-diagnostics.com Radiolabeled tyramine, such as [3H]-para-tyramine, has been used in high-affinity binding assays to characterize its interaction with sites in the central nervous system, including the dopamine (B1211576) transporter. nih.gov

Bioorthogonal Probes: While direct examples of this compound in bioorthogonal probes are not extensively documented, the principles of bioorthogonal chemistry can be applied to this scaffold. nih.gov The phenolic hydroxyl group or the aromatic ring could be modified to incorporate bioorthogonal handles, such as tetrazines or strained alkynes. nih.gov These handles would allow for specific and covalent labeling of the tyramine-containing probe in a complex biological environment through "click chemistry" reactions. This would enable the visualization and tracking of the probe's interactions and localization within living cells.

| Probe Type | Design Principle | Example Application |

| Fluorescent | Covalent attachment of a fluorophore to the tyramine scaffold. | Tyramide Signal Amplification (TSA) in cellular imaging. lumiprobe.com |

| Affinity | Immobilization of tyramine derivatives to a solid matrix. | Isolation of tyramine-binding proteins. creative-diagnostics.com |

| Bioorthogonal | Incorporation of a bioorthogonal reactive group. | Potential for in vivo imaging and tracking. nih.gov |

Investigation of Protein-Ligand and Biomolecular Recognition Events

Derivatives of this compound are valuable tools for studying protein-ligand interactions and other biomolecular recognition events. The tyramine moiety itself is a known ligand for trace amine-associated receptors (TAARs), a family of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov

Studies using tyramine and its analogs have provided insights into the structural basis of their interaction with these receptors. For example, research on the human TAAR1 and TAAR6 receptors has explored the binding sites for tyramine, revealing key amino acid residues involved in the interaction. mdpi.com Similarly, studies on the Bombyx mori tyramine receptor have identified specific amino acid residues that are crucial for tyramine binding and receptor activation. nih.gov Computational docking studies have also been employed to model the interaction of tyramine with various proteins. researchgate.net These investigations are critical for understanding the molecular mechanisms of signal transduction and for the rational design of new drugs targeting these receptors.

Modulation of Cellular Pathways and Enzymatic Activities Using Derived Molecules

Molecules derived from the this compound scaffold can modulate a variety of cellular pathways and enzymatic activities. As an agonist for TAAR1, tyramine can influence downstream signaling cascades. wikipedia.orgnih.gov

Recent research has highlighted the role of tyramine in metabolic regulation. For instance, the gut microbiota metabolite tyramine has been shown to ameliorate high-fat diet-induced insulin (B600854) resistance by increasing cytosolic Ca2+ signaling in enterocytes through its receptor TyrR1. embopress.orgnih.gov This leads to the suppression of dietary lipid digestion and the promotion of mitochondrial biogenesis. embopress.orgnih.gov

Furthermore, tyramine and its derivatives have been investigated for their effects on enzymatic activities. For example, methoxy-substituted tyramine derivatives have been synthesized and studied as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com Tyramine can also influence the immune response, with studies in invertebrates showing that it can have both immunoenhancing and immunosuppressive effects, partly by modulating dopamine levels. nih.gov

Applications in Proteomic and Metabolomic Profiling Studies

The study of tyramine and its metabolites is relevant to both proteomic and metabolomic profiling. In proteomics, affinity probes based on the tyramine scaffold can be used to enrich and identify tyramine-binding proteins from cell lysates, which can then be identified by mass spectrometry.

In the field of metabolomics, the quantification of tyramine levels in biological samples is important for understanding its physiological and pathological roles. For example, metabolomic studies have shown that tyramine concentrations are significantly reduced in patients with metabolic syndrome and are inversely correlated with several biomarkers of inflammation. nih.gov This suggests that tyramine could serve as a potential biomarker for this condition. Analytical methods, such as ultra-high performance liquid chromatography (UPLC), have been developed for the sensitive determination of tyramine in various food and biological samples. researchgate.netresearchgate.net These methods are crucial for accurately profiling tyramine levels in metabolomic studies. The pharmacokinetics of tyramine have also been studied, revealing high variability among individuals, which may be influenced by genetic polymorphisms in transporter proteins and metabolizing enzymes like CYP2D6 and MAO-A. nih.gov

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of N-Fmoc-4-hydroxybenzeneethanamine. Unlike standard mass spectrometry, HRMS provides extremely precise mass measurements, typically with an accuracy of less than 5 ppm, which allows for the unambiguous determination of the compound's elemental composition. windows.netsielc.com

For this compound (Molecular Formula: C₂₃H₂₁NO₃) , the theoretical monoisotopic mass is calculated to be 359.15214 Da. HRMS analysis, often employing techniques like Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, would aim to detect the experimental mass-to-charge ratio (m/z) of various ionized adducts. The close correlation between the measured and theoretical mass confirms the compound's identity.

Furthermore, HRMS serves as a powerful tool for purity assessment. By scanning a wide mass range, it can detect and identify trace impurities, such as starting materials (e.g., tyramine), byproducts from synthesis (e.g., incompletely reacted reagents), or degradation products, each with its own unique and accurate mass. researchgate.net

Table 1: Theoretical HRMS Data for this compound (C₂₃H₂₁NO₃) This table is based on the calculated exact mass of the compound.

| Ion Species | Formula | Theoretical m/z (Da) |

|---|---|---|

| [M+H]⁺ | [C₂₃H₂₂NO₃]⁺ | 360.15942 |

| [M+Na]⁺ | [C₂₃H₂₁NNaO₃]⁺ | 382.14136 |

| [M+K]⁺ | [C₂₃H₂₁NKO₃]⁺ | 398.11530 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. Through ¹H NMR and ¹³C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, every proton and carbon atom in the molecule can be assigned, confirming its covalent framework. mdpi.com

¹H NMR: The proton spectrum would show distinct signals for the three main regions of the molecule: the aromatic protons of the Fmoc group (typically between 7.30-7.80 ppm), the protons of the 4-hydroxyphenyl ring (appearing as two doublets, characteristic of a para-substituted benzene (B151609) ring, around 6.70 and 7.00 ppm), and the aliphatic protons of the ethylamine (B1201723) linker (appearing as two triplets around 2.70 and 3.30 ppm). The phenolic -OH and the carbamate (B1207046) N-H protons would also be visible, with their chemical shifts being sensitive to solvent and concentration. core.ac.uk

¹³C NMR: The carbon spectrum provides complementary information, showing characteristic signals for the carbonyl carbon of the carbamate group (~156 ppm), the carbons of the fluorenyl group (~119-144 ppm), the carbons of the p-hydroxyphenyl ring (~115-155 ppm), and the aliphatic carbons of the ethyl linker (~35 and 44 ppm). researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound These are estimated values based on typical shifts for the constituent functional groups and may vary based on solvent and experimental conditions.

| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Fmoc Aromatic C-H | 7.30 - 7.80 (m) | 120.0, 125.1, 127.1, 127.7 |

| Fmoc Quaternary C | - | 141.3, 143.9 |

| Fmoc CH | 4.25 (t) | 47.3 |

| Fmoc CH ₂ | 4.40 (d) | 66.5 |

| Carbamate C =O | - | 156.4 |

| Carbamate N-H | 5.10 (t) | - |

| Ethanamine -CH ₂-N | 3.32 (q) | 44.5 |

| Ethanamine -CH ₂-Ar | 2.74 (t) | 35.2 |

| Hydroxyphenyl C-H (ortho to OH) | 6.72 (d) | 115.5 |

| Hydroxyphenyl C-H (meta to OH) | 7.05 (d) | 130.2 |

| Hydroxyphenyl C -CH₂ | - | 130.5 |

| Hydroxyphenyl C -OH | - | 155.8 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would exhibit strong absorption bands corresponding to the N-H stretch of the carbamate, a broad O-H stretch from the phenolic group, sharp aromatic C-H stretches, and a very strong C=O stretch from the carbamate carbonyl group. researchgate.net The presence of these specific bands provides confirmatory evidence of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within the molecule and is primarily used for quantification. The compound is expected to show strong UV absorbance due to its two main chromophores: the p-hydroxyphenyl group and, more significantly, the fluorenyl group of the Fmoc moiety. The fluorenyl group has characteristic strong absorption maxima, often near 265 nm, 289 nm, and 301 nm, making UV detection a highly sensitive method for this compound in HPLC analysis. sielc.comnih.gov

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | O-H Stretch (Phenol) | 3200-3500 (broad) |

| IR Spectroscopy | N-H Stretch (Carbamate) | 3300-3400 (sharp) |

| IR Spectroscopy | Aromatic C-H Stretch | 3000-3100 |

| IR Spectroscopy | C=O Stretch (Carbamate) | 1690-1720 (strong) |

| IR Spectroscopy | Aromatic C=C Bending | 1450-1600 |

| UV-Vis Spectroscopy | Phenyl Absorbance | ~222 nm, ~276 nm |

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantification. researchgate.net A robust HPLC method is essential to separate the target compound from any impurities.

Method development typically involves optimizing several parameters. Reversed-phase chromatography is most common, using a C18 stationary phase. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid modifier such as trifluoroacetic acid (TFA) to ensure sharp peak shapes. dss.go.th A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of all components. Detection is most effectively achieved using a UV detector set to one of the absorbance maxima of the Fmoc group (e.g., 265 nm or 301 nm) for high sensitivity. mitrask.com

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Assessment of Chirally Derived Analogues

While this compound itself is an achiral molecule, many of its structurally related analogues are chiral. A prime example is N-Fmoc-tyrosine, which differs only by the presence of a carboxyl group on the alpha-carbon, creating a stereocenter. For such chiral analogues, assessing enantiomeric purity is critical, as different enantiomers can have vastly different biological activities.

Chiral chromatography is the definitive technique for this purpose. nih.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of Fmoc-protected amino acids. windows.netphenomenex.com Under reversed-phase conditions, the D- and L-enantiomers of a chiral analogue like N-Fmoc-tyrosine interact differently with the chiral selector on the stationary phase, leading to different retention times and allowing for their separation and quantification. This enables the precise determination of enantiomeric excess (ee). phenomenex.com

Table 5: Example Chiral HPLC Conditions for an N-Fmoc-Tyrosine Analogue Based on methods for separating Fmoc-Tyr(tBu)-OH, a common tyrosine derivative. phenomenex.com

| Parameter | Condition |

|---|---|

| Column | Lux 5 µm Cellulose-2 (or similar polysaccharide CSP) |

| Dimensions | 250 x 4.6 mm |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 220 nm or 265 nm |

Computational Chemistry and Molecular Modeling Insights into N Fmoc 4 Hydroxybenzeneethanamine Derivatives

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of N-Fmoc-4-hydroxybenzeneethanamine derivatives. semanticscholar.orgresearcher.life These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.

DFT calculations on the parent molecule, tyramine (B21549), have been performed to understand its structural and electronic properties. semanticscholar.orgresearcher.life By extending these principles to its N-Fmoc derivative, we can infer key electronic parameters. The presence of the electron-withdrawing Fmoc group is expected to influence the electron density on the amine nitrogen and the aromatic ring.

Key electronic properties that can be calculated using QM methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-rich phenol (B47542) ring and the extensive π-system of the fluorenyl group will have significant contributions to the frontier molecular orbitals.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | See Figure 1 | Distribution of electron density across the atoms of the molecule. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from quantum mechanical calculations. Actual values would require specific DFT calculations.

The molecular electrostatic potential (MEP) map is another valuable output from QM studies. It visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the phenolic oxygen and the carbonyl oxygen of the Fmoc group, indicating sites prone to electrophilic attack. Conversely, the hydrogen of the hydroxyl group and the hydrogens on the amine would exhibit positive potential, marking them as sites for nucleophilic interaction. sciensage.info

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the potential biological targets of this compound derivatives and the specific interactions that stabilize the ligand-protein complex. Given that tyramine, the parent amine, is a known trace amine that interacts with various receptors and enzymes, its N-Fmoc derivative could potentially target similar proteins. nih.govnih.gov

Potential protein targets for docking studies with this compound derivatives include monoamine oxidases (MAOs), tyrosinase, and various G-protein coupled receptors (GPCRs) like the trace amine-associated receptors (TAARs). nih.govwikipedia.orgmdpi.com Docking simulations would involve preparing the 3D structure of the target protein and the ligand, and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the protein's active site.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations can reveal the stability of the binding, the role of water molecules in the binding site, and conformational changes in both the ligand and the protein upon binding.

Table 2: Hypothetical Molecular Docking Results of an this compound Derivative against a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |

| Monoamine Oxidase A | -8.5 | Tyr407, Tyr444, Phe208 | Hydrogen bonds, π-π stacking |

| Tyrosinase | -7.9 | His259, His263, Val283 | Metal coordination, hydrophobic interactions |

| TAAR1 | -9.2 | Asp103, Trp264, Phe268 | Ionic interactions, π-π stacking, hydrogen bonds |

Note: This data is hypothetical and for illustrative purposes. Actual results would depend on the specific derivative and target protein studied.

The results from docking and MD simulations can guide the design of more potent and selective derivatives by identifying key pharmacophoric features and suggesting modifications to the this compound scaffold to enhance binding affinity and specificity.

Chemoinformatics and Virtual Screening Approaches Leveraging the this compound Scaffold

Chemoinformatics and virtual screening are powerful computational tools for identifying novel bioactive compounds from large chemical libraries. mdpi.comnih.gov The this compound scaffold can be used as a query in various virtual screening campaigns to discover new molecules with desired biological activities.

One common approach is ligand-based virtual screening, where the 3D shape and chemical features of the this compound scaffold are used to search for similar molecules in a database. This method is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of a target protein. nih.gov A library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. This approach can be used to identify novel inhibitors or modulators of enzymes and receptors that are known to interact with tyramine or related compounds.

Table 3: A General Workflow for Virtual Screening using the this compound Scaffold

| Step | Description | Tools and Techniques |

| 1. Library Preparation | Curation and filtering of a large compound database (e.g., ZINC, ChEMBL). | Molecular filtering software, Lipinski's rule of five. |

| 2. Scaffold Definition | Defining the core this compound scaffold for searching. | SMARTS patterns, molecular sketchers. |

| 3. Screening Method | Choice between ligand-based (e.g., 3D shape similarity) or structure-based (docking) screening. | ROCS, AutoDock, Glide. |

| 4. Hit Selection | Selection of top-ranking compounds based on scores and visual inspection. | Scoring functions, clustering algorithms. |

| 5. Experimental Validation | In vitro testing of selected hits to confirm biological activity. | Biochemical assays, cell-based assays. youtube.com |

The insights gained from these chemoinformatic approaches can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing and expanding the chemical space around the this compound scaffold.

Predictive Modeling of Synthetic Accessibility and Reaction Pathways

The synthesis of novel this compound derivatives can be guided by computational tools that predict synthetic accessibility and potential reaction pathways. chemrxiv.orgtandfonline.com These models leverage vast databases of known chemical reactions to evaluate the feasibility of synthesizing a target molecule.

Retrosynthetic analysis is a key strategy in this domain, where a target molecule is recursively broken down into simpler, commercially available precursors. the-scientist.comnumberanalytics.com Computational algorithms can automate this process by applying known chemical transformations in reverse. This can help chemists to devise efficient synthetic routes and identify potential challenges in the synthesis of complex derivatives.

Machine learning models are increasingly being used to predict the outcome of chemical reactions and to score the synthetic accessibility of a molecule. acs.orgnih.gov These models are trained on large datasets of reactions and can learn the complex rules that govern chemical reactivity. For this compound derivatives, such models could predict the best reagents and conditions for modifying the scaffold, such as functionalizing the phenolic hydroxyl group or the aromatic ring.

Table 4: Example of a Retrosynthetic Disconnection for an this compound Derivative

| Target Derivative | Key Disconnection | Precursors |

| N-Fmoc-4-(benzyloxy)benzeneethanamine | C-O ether bond | This compound, Benzyl bromide |

| N-Fmoc-3-bromo-4-hydroxybenzeneethanamine | C-Br bond on the aromatic ring | This compound, N-Bromosuccinimide |

| A dipeptide containing the this compound scaffold | Amide bond | This compound, an N-protected amino acid |

These predictive models can save significant time and resources in the laboratory by helping chemists to focus on the most promising synthetic strategies.

Conformational Analysis and Stereochemical Behavior of Derivatives

The biological activity of a molecule is often critically dependent on its three-dimensional conformation and stereochemistry. mdpi.com Computational methods are essential for exploring the conformational landscape of this compound derivatives and understanding how their stereochemical features influence their interactions with biological targets.

The Fmoc group, being large and rigid, will significantly influence the conformational preferences of the molecule. Rotations around the single bonds in the ethylamine (B1201723) linker and the orientation of the Fmoc group relative to the rest of the molecule will give rise to different conformers. Conformational searches using molecular mechanics or quantum mechanics can identify the low-energy conformers that are most likely to be populated at physiological temperatures. nih.govnih.gov

If chiral centers are introduced into the this compound scaffold, for example, by modifying the ethylamine side chain, the resulting stereoisomers can exhibit different biological activities. Computational models can help to predict how the different stereoisomers will interact with a chiral biological target, such as an enzyme active site. This understanding is crucial for the rational design of stereochemically pure and active compounds. mdpi.com

Table 5: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O-C-C-N | Torsion angle of the ethylamine side chain | Determines the relative orientation of the phenyl ring and the amine group. |

| C-N-C-O (Fmoc) | Torsion angle around the N-C bond of the carbamate (B1207046) | Influences the orientation of the fluorenyl group. |

| C-C-O-H | Torsion angle of the phenolic hydroxyl group | Affects hydrogen bonding potential. |

By providing a detailed understanding of the conformational and stereochemical properties of this compound derivatives, computational analysis plays a vital role in structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future Perspectives and Emerging Research Directions for N Fmoc 4 Hydroxybenzeneethanamine

Exploration of Sustainable and Green Chemistry Synthetic Methodologies

The principles of green chemistry are increasingly being applied to peptide synthesis to minimize environmental impact and improve efficiency. For N-Fmoc-4-hydroxybenzeneethanamine, future research is expected to focus on developing more sustainable synthetic routes, from the production of its precursor, tyramine (B21549), to the final Fmoc-protected compound.

Current research highlights a move away from traditional, often hazardous, solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgrsc.orgcsic.es The exploration of greener alternatives is a key area of investigation. Studies have shown that solvents like propylene (B89431) carbonate can be viable replacements in both solution- and solid-phase peptide synthesis. rsc.org Furthermore, the biotechnological production of tyramine from L-tyrosine using engineered microorganisms presents a promising sustainable alternative to conventional chemical synthesis, which often involves harsh conditions and multiple steps. nih.gov

Another avenue for greening the synthesis process is the optimization of reagent use. The Fmoc group itself, while crucial for synthesis, contributes significantly to the molecular weight of the reactant, which can be a drawback in terms of atom economy. nih.gov Innovative approaches, such as the use of "tea bags" for the simultaneous synthesis of multiple peptides, have demonstrated a reduction in solvent and reagent consumption. mdpi.com

| Solvent | Properties | Green Chemistry Considerations |

| N,N-Dimethylformamide (DMF) | High boiling point, good solubilizing power | Reproductive toxicity, high environmental impact |

| Dichloromethane (DCM) | Volatile, effective for swelling resins | Carcinogenic potential, environmental pollutant |

| Propylene Carbonate | High boiling point, low toxicity, biodegradable | A promising green alternative to DMF and DCM rsc.org |

| Ethanol | Renewable resource, low toxicity | Can be used in some green synthesis protocols acs.org |

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry

The automation of chemical synthesis has revolutionized the production of peptides, offering enhanced reproducibility and throughput. beilstein-journals.orgnih.govamericanpeptidesociety.org this compound is well-suited for integration into automated solid-phase peptide synthesis (SPPS) protocols, which are predominantly based on the Fmoc/t-Bu strategy. beilstein-journals.org The strong UV absorbance of the Fmoc group is a key feature that allows for real-time monitoring of the deprotection steps in automated synthesizers. thieme-connect.de

Future research will likely focus on optimizing the automated synthesis of peptides and other molecules incorporating this compound. This includes the development of specialized protocols to handle any potential challenges associated with this specific building block.

Furthermore, continuous flow chemistry is emerging as a powerful alternative to traditional batch synthesis for peptides. thieme-connect.dewikipedia.org This technology offers advantages in terms of reaction control, safety, and scalability. The integration of this compound into continuous flow systems could lead to more efficient and streamlined production processes.

| Parameter | Automated Batch SPPS | Continuous Flow Synthesis |

| Reaction Vessel | Individual reaction vessels for each peptide | Tubular or microfluidic reactors |

| Reagent Delivery | Robotic dispensing of reagents | Continuous pumping of reagents |

| Monitoring | UV monitoring of Fmoc deprotection | In-line analytical techniques (e.g., UV, IR) |

| Throughput | High-throughput for multiple parallel syntheses | Potentially higher throughput for a single sequence |

| Scalability | Can be challenging to scale up | More readily scalable |

Development of Novel Applications in Supramolecular Chemistry and Advanced Materials

The self-assembly of Fmoc-amino acids into ordered nanostructures is a rapidly growing field of research. The amphipathic nature of these molecules, with the hydrophobic Fmoc group and a hydrophilic amino acid moiety, drives their organization into structures like nanofibers, nanotubes, and hydrogels. researchgate.netresearchgate.netnih.govmdpi.comresearcher.lifenih.govresearchgate.netchinesechemsoc.orgacs.orgnih.govnih.gov this compound, with its aromatic fluorenyl and phenyl groups, is an excellent candidate for forming such supramolecular assemblies through π-π stacking and hydrogen bonding. nih.govnih.govnih.gov

Future research is poised to explore the self-assembly properties of this compound and its derivatives to create novel biomaterials. These materials, particularly hydrogels, have significant potential in areas such as:

Tissue Engineering: Providing scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration. nih.govmdpi.comresearcher.liferesearchgate.net

Drug Delivery: Encapsulating therapeutic agents for controlled and targeted release.

The properties of these supramolecular materials can be finely tuned by co-assembling this compound with other Fmoc-amino acids or functional molecules. researchgate.netnih.govnih.gov This approach allows for the creation of materials with tailored mechanical strength, biocompatibility, and responsiveness to stimuli.

Potential for New Bioorthogonal Reaction Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The phenolic hydroxyl group of the tyramine moiety in this compound offers a handle for such reactions.

Significant research is underway to develop tyrosine-selective bioconjugation methods. princeton.edunih.govstanford.edu These techniques would allow for the site-specific labeling and modification of peptides and proteins containing this compound. This opens up possibilities for:

Developing advanced imaging probes.

Creating targeted drug-delivery systems.

Studying protein function in living cells.

Furthermore, research into the bioorthogonal cleavage of the Fmoc group itself could provide alternative deprotection strategies that are compatible with sensitive biological molecules. nih.govnih.gov This would expand the utility of this compound in the synthesis of complex bioconjugates.

Interdisciplinary Research Collaborations and Translational Impact in Chemical Sciences

The future development and application of this compound will be driven by collaborations across various scientific disciplines. The inherent versatility of this compound makes it a valuable tool for chemists, biologists, materials scientists, and medical researchers. acs.orgmdpi.comnih.govmcgill.canih.gov

The translational impact of research on this compound is potentially vast. In the chemical sciences, it can lead to the development of more efficient and sustainable synthetic methodologies. In materials science, it can be used to create novel functional materials with applications in biomedicine and nanotechnology. In the pharmaceutical sciences, it can serve as a key building block for the development of new peptide-based therapeutics. mdpi.comnih.govnih.gov

The successful translation of laboratory research into real-world applications will require a concerted effort from researchers in both academia and industry to bridge the gap between fundamental discoveries and clinical or commercial development.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Fmoc-4-hydroxybenzeneethanamine in solid-phase peptide synthesis?

- Methodological Answer : Synthesis typically involves Fmoc protection of the amine group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic solvent system (e.g., water/dichloromethane) with sodium bicarbonate as a base. The reaction is monitored via TLC or LC-MS to confirm completion. Post-synthesis, purification is achieved via flash chromatography or recrystallization using ethyl acetate/hexane mixtures. For aqueous compatibility, recent protocols suggest using micellar catalysis to improve reaction efficiency .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. During handling, use PPE (gloves, lab coat, goggles) and work in a fume hood to mitigate inhalation risks. Stability tests indicate decomposition above 40°C, so avoid high-temperature environments .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 265–280 nm) using a C18 column and acetonitrile/water gradient (0.1% TFA). Purity thresholds >98% are typical for peptide synthesis.

- Structure : High-resolution mass spectrometry (HRMS) for molecular ion confirmation. ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic protons (δ 7.2–7.8 ppm for Fmoc) and hydroxyl group integration .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection conditions to minimize side reactions in sensitive peptide sequences?

- Methodological Answer : Standard deprotection uses 20% piperidine in DMF, but prolonged exposure can lead to aspartimide formation or racemization. Alternatives include:

- Mild bases : 2% DBU in DMF for 5 min (reduces β-sheet aggregation).